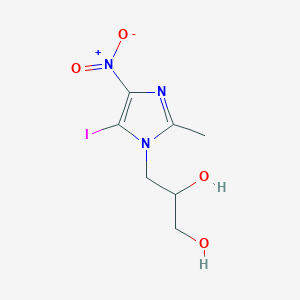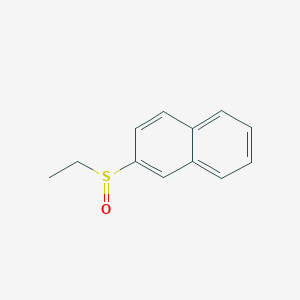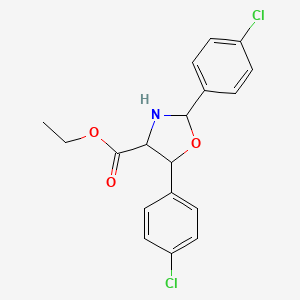
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate is a chemical compound with the following structural formula:
CH3CH2NCOCH2C(C6H4Cl)2O
It belongs to the class of oxazolidine derivatives and contains two 4-chlorophenyl groups attached to an oxazolidine ring. This compound has interesting properties and applications in various fields.
準備方法
Synthetic Routes: The synthesis of Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate involves the reaction of ethyl chloroformate with 4-chloroaniline to form the corresponding carbamate. Subsequent cyclization of the carbamate with ethylenediamine leads to the formation of the oxazolidine ring. The esterification of the oxazolidine with ethanol yields the final product.
Reaction Conditions:- Ethyl chloroformate reacts with 4-chloroaniline in the presence of a base (such as triethylamine) to form the carbamate intermediate.
- Cyclization occurs by heating the carbamate with ethylenediamine.
- Esterification with ethanol is typically carried out using acid catalysis.
Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route described above. Optimization of reaction conditions, purification steps, and safety considerations are essential for large-scale production.
化学反応の分析
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate can undergo various chemical reactions:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Ring Opening: The oxazolidine ring can be opened under specific conditions.
Common reagents and conditions depend on the specific reaction type.
科学的研究の応用
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate finds applications in:
Medicinal Chemistry: It may exhibit biological activity due to its structural features. Researchers explore its potential as an antiviral, antibacterial, or antitumor agent.
Polymer Chemistry: The oxazolidine ring can participate in polymerization reactions, leading to novel materials.
Pesticide Development: The compound’s chlorophenyl groups make it relevant for designing agrochemicals.
作用機序
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly through binding to specific receptors or enzymes.
類似化合物との比較
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate shares structural similarities with other oxazolidine derivatives, but its unique combination of functional groups distinguishes it. Similar compounds include other oxazolidines and related heterocycles.
特性
CAS番号 |
109918-43-6 |
|---|---|
分子式 |
C18H17Cl2NO3 |
分子量 |
366.2 g/mol |
IUPAC名 |
ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C18H17Cl2NO3/c1-2-23-18(22)15-16(11-3-7-13(19)8-4-11)24-17(21-15)12-5-9-14(20)10-6-12/h3-10,15-17,21H,2H2,1H3 |
InChIキー |
VIEHLGUOVVRWGQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(OC(N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
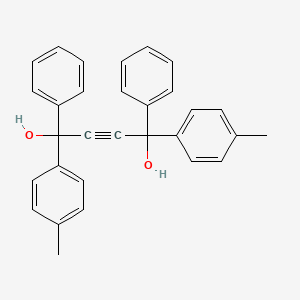
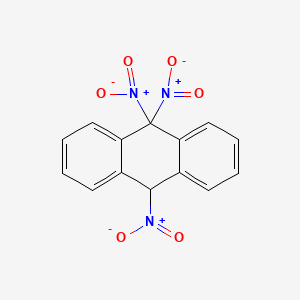
![Stannane, tributyl[1-(methoxymethoxy)hexyl]-](/img/structure/B14313205.png)
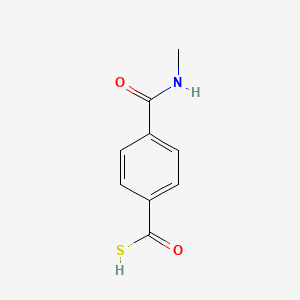
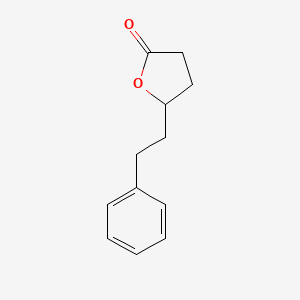
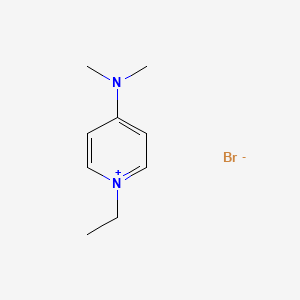
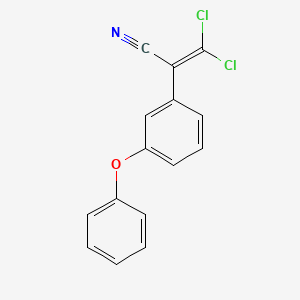
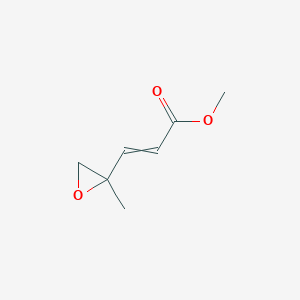
![5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal](/img/structure/B14313242.png)
